molecular formula C16H13MgNO3S B103382 magnesium;8-anilinonaphthalene-1-sulfonate CAS No. 18108-68-4

magnesium;8-anilinonaphthalene-1-sulfonate

Cat. No.: B103382
CAS No.: 18108-68-4
M. Wt: 323.7 g/mol
InChI Key: SYSDOWAKFMNQLC-UHFFFAOYSA-N
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Description

magnesium;8-anilinonaphthalene-1-sulfonate is a compound where naphthalene-1-sulfonic acid is substituted by a phenylamino group at position 8. This compound is known for its role as a fluorescent probe, making it valuable in various scientific research applications.

Properties

CAS No.

18108-68-4

Molecular Formula

C16H13MgNO3S

Molecular Weight

323.7 g/mol

IUPAC Name

magnesium;8-anilinonaphthalene-1-sulfonate

InChI

InChI=1S/C16H13NO3S.Mg/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20);

InChI Key

SYSDOWAKFMNQLC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Mg+2]

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.[Mg]

Other CAS No.

18108-68-4

Pictograms

Irritant

Related CAS

82-76-8 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;8-anilinonaphthalene-1-sulfonate typically involves the reaction of 8-anilino-1-naphthalenesulfonic acid with magnesium salts under controlled conditions. The reaction is carried out in a suitable solvent, such as water or dimethylformamide (DMF), and the product is isolated through crystallization or precipitation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

magnesium;8-anilinonaphthalene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various electrophiles and nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with different functional groups replacing the phenylamino group.

Scientific Research Applications

magnesium;8-anilinonaphthalene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study the conformational changes in molecules and detect hydrophobic sites on proteins.

    Biology: Employed in the study of protein folding and unfolding pathways, as well as the detection of albumin in serum.

    Medicine: Utilized in diagnostic assays to monitor protein conformational changes and interactions.

    Industry: Applied in the estimation of the critical micelle concentration (CMC) of surfactants and as a dye in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its role as a fluorescent probe. It interacts with hydrophobic regions of proteins and other molecules, leading to an increase in fluorescence intensity. This property allows researchers to monitor conformational changes and interactions in real-time. The molecular targets include nonpolar sites on proteins and cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 8-Anilino-1-naphthalenesulfonic acid ammonium salt
  • 8-Anilino-1-naphthalenesulfonic acid hemimagnesium salt hydrate
  • 1-Naphthalenesulfonic acid, 8-(phenylamino)-, sodium salt (1:1)

Uniqueness

magnesium;8-anilinonaphthalene-1-sulfonate is unique due to its specific magnesium salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in applications requiring high sensitivity and precision .

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